LY2940094

Description

LY-2940094 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

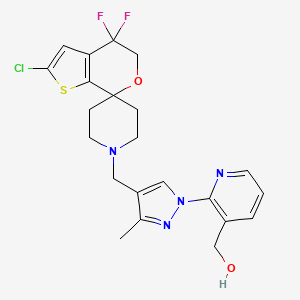

a nociceptin receptor antagonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHBJNRBKHUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336137 | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307245-86-8 | |

| Record name | LY-2940094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-246040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2940094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nociceptin Receptor Antagonist LY2940094: A Novel Mechanism of Action for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY2940094 (also known as BTRX-246040) is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in the pathophysiology of mood disorders. Preclinical and clinical investigations have explored its potential as a novel therapeutic for major depressive disorder (MDD). This document provides a comprehensive technical overview of the mechanism of action of LY2940094, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: NOP Receptor Antagonism

The primary mechanism of action of LY2940094 is its high-affinity binding to and blockade of the NOP receptor.[1][2][3][4][5][6] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that generally exerts inhibitory effects on neuronal activity and neurotransmitter release.[7] By antagonizing the NOP receptor, LY2940094 is hypothesized to disinhibit key neuronal circuits, leading to an increase in the release of monoamine neurotransmitters, which is a well-established therapeutic strategy for depression.[7]

Signaling Pathway of NOP Receptor Activation and its Antagonism by LY2940094

The NOP receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, N/OFQ, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in reduced neuronal excitability and neurotransmitter release. LY2940094 acts by competitively binding to the NOP receptor, thereby preventing the binding of N/OFQ and the subsequent initiation of this inhibitory signaling cascade.

Preclinical Evidence

A significant body of preclinical research in rodent models supports the antidepressant-like and anxiolytic-like properties of LY2940094.

Quantitative Preclinical Data

| Parameter | Species | Value | Assay | Reference |

| Binding Affinity (Ki) | Human | 0.105 nM | Radioligand Binding Assay | [3][6][8] |

| Antagonist Potency (Kb) | Human | 0.166 nM | Functional Assay (CHO cells) | [3][6][8] |

| Receptor Selectivity | Human | >4000-fold vs. mu, kappa, delta opioid receptors | Radioligand Binding Assay | [1] |

| Forced-Swim Test (MED) | Mouse | 30 mg/kg, p.o. | Forced-Swim Test | [1] |

| Receptor Occupancy | Rat | 62% at 10 mg/kg, p.o. | In vivo study | [3] |

Key Preclinical Findings

-

Antidepressant-like Effects: LY2940094 demonstrated antidepressant-like behavioral effects in the mouse forced-swim test.[1][9] This effect was absent in NOP receptor knockout mice, confirming the on-target mechanism of action.[1][4][9]

-

Augmentation of SSRI Effects: LY2940094 augmented the behavioral effects of fluoxetine (B1211875) in the mouse forced-swim test without altering the plasma or brain exposures of either compound, nor their respective target occupancies (NOP and SERT).[1][4][9] This suggests a potential synergistic effect with existing antidepressant medications.

-

Anxiolytic-like Effects: While not universally observed across all anxiety models, LY2940094 showed anxiolytic-like effects in the fear-conditioned freezing model in mice, stress-induced hyperthermia in rats, and stress-induced increases in cerebellar cGMP in mice.[1][4][9]

-

Neurochemical Effects: NOP receptor antagonists are proposed to enhance monoaminergic neurotransmission.[7] In a study investigating its effects on alcohol-seeking behavior, LY2940094 was found to block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[3][10]

-

Safety Profile: Preclinical studies indicated that LY2940094 did not impair cognitive performance in a 5-choice serial reaction time task or a delayed matching-to-position assay, nor did it affect locomotion or motor coordination.[1][4][9]

Experimental Protocols: Preclinical

Forced-Swim Test (Mouse)

-

Objective: To assess antidepressant-like activity.

-

Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Dosing: LY2940094 was administered orally (p.o.) 60 minutes before the test.[9] Imipramine was used as a positive control.[1]

Fear-Conditioned Freezing (Mouse)

-

Objective: To assess anxiolytic-like activity.

-

Procedure: Mice are trained to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a footshock). During testing, the conditioned stimulus is presented alone, and the duration of freezing (a fear response) is measured. A reduction in freezing time suggests an anxiolytic-like effect.

-

Dosing: LY2940094 was administered orally 60 minutes prior to testing.[9]

Clinical Evidence in Major Depressive Disorder

LY2940094 has been evaluated in a clinical proof-of-concept study for the treatment of MDD.

Quantitative Clinical Data

| Parameter | Value | Study Design | Primary Outcome Measure | Reference |

| Dose | 40 mg, once daily (QD), oral | 8-week, double-blind, placebo-controlled | Change from baseline in GRID-HAMD-17 total score | [2][11] |

| Efficacy Criterion | Probability of LY2940094 being better than placebo ≥88% | - | - | [2][12] |

| Observed Efficacy | Probability of 82.9% | - | - | [2][12] |

| Receptor Occupancy | >80% at 2.5h; >70% at 26.5h (after a single 40 mg dose) | PET study in healthy volunteers | NOP receptor occupancy | [12] |

Key Clinical Findings

-

Antidepressant Efficacy: The proof-of-concept study provided some evidence for an antidepressant effect of LY2940094 at a 40 mg daily dose over 8 weeks.[2][13] However, the study did not meet its predefined efficacy criterion.[2][12][14]

-

Early Onset of Action on Emotional Processing: At week 1 of treatment, LY2940094 demonstrated an early effect on the processing of emotional stimuli, as evidenced by an increased recognition of positive relative to negative facial expressions in an emotional test battery.[2] This suggests a potential early engagement of relevant neural circuits.

-

Safety and Tolerability: LY2940094 was reported to be safe and well-tolerated in the clinical trial.[2]

Experimental Protocol: Clinical Proof-of-Concept Study

-

Objective: To evaluate the efficacy, safety, and tolerability of LY2940094 in participants with MDD.

-

Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][11]

-

Participants: Adults with a diagnosis of MDD without psychotic features, and a GRID-Hamilton Depression Rating Scale 17-item (GRID-HAMD-17) total score ≥20 at screening.[11]

-

Intervention: LY2940094 (40 mg) administered orally once daily for 8 weeks, compared to a placebo.[11]

-

Primary Outcome: Change from baseline to week 8 on the GRID-HAMD-17 total score.[11]

-

Secondary Outcomes: Included response and remission rates, and changes in other clinical scales.[11]

Conclusion

LY2940094 represents a novel approach to the treatment of major depressive disorder through the antagonism of the NOP receptor. Preclinical data strongly support an on-target antidepressant-like effect and suggest a potential for synergy with existing monoaminergic antidepressants. While the initial proof-of-concept clinical trial did not meet its primary efficacy endpoint, it provided encouraging signals, including a good safety profile and an early effect on emotional processing.[2][12][14] These findings warrant further investigation into the therapeutic potential of NOP receptor antagonism for MDD and suggest that this mechanism may offer a valuable alternative or adjunctive treatment strategy in the future. The collective data indicate that blockade of NOP receptor signaling is a promising avenue for the development of new antidepressant medications.[2][13]

References

- 1. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (LY2940094) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NEW AGENTS AND PERSPECTIVES IN THE PHARMACOLOGICAL TREATMENT OF MAJOR DEPRESSIVE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]

Nociceptin Receptor Antagonism by LY2940094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY2940094, a potent and selective antagonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

LY2940094 is a selective, orally bioavailable small molecule that functions as a competitive antagonist at the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[2][3] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[4][5]

Upon binding of the endogenous agonist N/OFQ, the NOP receptor couples primarily to inhibitory G proteins (Gαi/o).[3][6] This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][6] Downstream effects also include the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]

LY2940094 exerts its pharmacological effects by binding to the NOP receptor and preventing the binding of N/OFQ. This blockade inhibits the receptor's downstream signaling cascades. The molecule demonstrates high affinity and potency for NOP receptors with significant selectivity over other opioid receptors.[7]

Signaling Pathway and Antagonism

The primary signaling pathway initiated by NOP receptor activation and its blockade by LY2940094 is illustrated below. Activation by N/OFQ leads to the inhibition of adenylyl cyclase and a decrease in cAMP, while LY2940094 competitively blocks this process.

References

- 1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 7. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

The NOP Receptor Antagonist LY2940094: A Novel Modulator of Alcohol Dependence Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alcohol Use Disorder (AUD) remains a significant global health challenge with limited therapeutic options. Recent research has highlighted the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, as a promising target for the development of novel pharmacotherapies for alcohol dependence. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the role of the NOP receptor antagonist, LY2940094 (also known as BTRX-246040), in modulating the neurobiological pathways underlying alcohol dependence. This document details the mechanism of action of LY2940094, summarizes key experimental findings in structured tables, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction: The Nociceptin System and Alcohol Dependence

The N/OFQ-NOP receptor system is implicated in a variety of physiological processes, including pain, mood, and reward.[1] Located in key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc), this system is a critical modulator of dopamine (B1211576) release.[2] While NOP receptor agonists have been shown to dampen reward-seeking behaviors, recent paradoxical findings have demonstrated that NOP receptor antagonists, such as LY2940094, can effectively reduce alcohol consumption and seeking behaviors.[1] This suggests a complex role for the N/OFQ-NOP system in the pathophysiology of alcohol dependence.

Mechanism of Action of LY2940094

LY2940094 is a potent and selective, orally bioavailable NOP receptor antagonist.[2] Its primary mechanism of action in the context of alcohol dependence is the blockade of NOP receptors in the mesolimbic reward pathway.[2] Ethanol (B145695) consumption leads to an increase in dopamine release in the NAc, a neurochemical event associated with its reinforcing effects. LY2940094 has been shown to block this ethanol-stimulated dopamine release.[2] This attenuation of the reinforcing properties of alcohol is believed to underlie its efficacy in reducing alcohol self-administration and motivation to consume alcohol.[2]

Signaling Pathway of LY2940094 in Modulating Alcohol Reward

Caption: Mechanism of LY2940094 in the mesolimbic reward pathway.

Preclinical Evidence

A significant body of preclinical research in rodent models of alcohol dependence supports the efficacy of LY2940094 in reducing alcohol consumption and seeking behaviors.[2]

Reduction in Alcohol Self-Administration

Studies in alcohol-preferring rat strains, such as Indiana Preferring (P) and Marchigian Sardinian Preferring (msP) rats, have demonstrated that oral administration of LY2940094 dose-dependently reduces home-cage ethanol self-administration.[2] Importantly, this effect was not associated with changes in food or water intake, or locomotor activity, suggesting a specific action on alcohol consumption.[2]

Table 1: Effect of LY2940094 on Ethanol Self-Administration in Alcohol-Preferring Rats

| Animal Model | Dose of LY2940094 (mg/kg, p.o.) | Outcome | Reference |

| Indiana Preferring (P) Rats | 3, 10, 30 | Dose-dependent reduction in ethanol intake. No tolerance observed over 4 days of subchronic dosing. | [2] |

| Marchigian Sardinian Preferring (msP) Rats | 30 | Significant reduction in voluntary ethanol consumption at 2, 8, and 24 hours post-administration. | [2] |

Attenuation of Motivation for Alcohol

In operant self-administration paradigms, where animals must perform a task (e.g., lever pressing) to receive alcohol, LY2940094 has been shown to reduce the motivation to consume ethanol.[2] This was evidenced by a decrease in the "breakpoint" in a progressive-ratio schedule of reinforcement, which represents the point at which the animal is no longer willing to work for the reward.[2]

Table 2: Effect of LY2940094 on Operant Ethanol Self-Administration

| Animal Model | Experiment | Dose of LY2940094 (mg/kg, p.o.) | Outcome | Reference |

| Indiana Preferring (P) Rats | Progressive Ratio | 30 | Significantly reduced breakpoints for ethanol. | [2] |

| Marchigian Sardinian Preferring (msP) Rats | Stress-Induced Reinstatement | 30 | Completely blocked stress-induced reinstatement of ethanol-seeking. | [2] |

Blockade of Ethanol-Stimulated Dopamine Release

In vivo microdialysis studies in the nucleus accumbens of rats have confirmed that LY2940094 blocks the increase in dopamine release typically observed after an ethanol challenge.[2] This neurochemical finding provides a direct link between the behavioral effects of LY2940094 and its action on the mesolimbic dopamine system.[2]

Clinical Evidence

A proof-of-concept, randomized, double-blind, placebo-controlled study evaluated the efficacy of LY2940094 in patients with alcohol dependence.[3]

Clinical Trial Results

While the primary endpoint of reducing the number of drinks per day was not met, LY2940094 did demonstrate a significant effect on other important measures of drinking.[3] Patients treated with 40 mg/day of LY2940094 showed a greater reduction in the percentage of heavy drinking days and an increase in the percentage of abstinent days compared to placebo.[3] Furthermore, a decrease in plasma levels of gamma-glutamyl transferase (GGT), a biomarker of liver damage, was observed in the LY2940094 group.[3]

Table 3: Key Outcomes of the Proof-of-Concept Clinical Trial of LY2940094 in Alcohol Dependence

| Outcome Measure | LY2940094 (40 mg/day) | Placebo | Probability of Greater Effect vs. Placebo | Reference |

| Change in Mean % of Heavy Drinking Days | -24.5% | -15.7% | 93% | [3] |

| Change in Mean % of Abstinent Days | +9.1% | +1.9% | 91% | [3] |

| Reduction in Gamma-Glutamyl Transferase (GGT) | Significant Reduction | No Significant Change | ≥98% at Weeks 1, 4, 6, and 8 | [3] |

Interaction with the Dynorphin/Kappa-Opioid Receptor (KOR) System

The dynorphin/KOR system is another key player in the neurobiology of alcohol dependence, often associated with the negative affective states of withdrawal and stress-induced relapse.[4] Interestingly, there appears to be a functional interaction between the N/OFQ-NOP and the dynorphin/KOR systems, particularly within the extended amygdala.[5] Both systems are dysregulated in alcohol-preferring rats, and they seem to exert opposing effects on stress and mood.[5] While LY2940094's primary target is the NOP receptor, its ability to modulate stress-induced reinstatement of alcohol-seeking may be partly mediated through this interplay with the KOR system.[2]

Hypothesized Interaction between NOP and KOR Systems in Alcohol Dependence

Caption: Interaction of NOP and KOR systems in alcohol dependence.

Detailed Experimental Protocols

Preclinical: Operant Ethanol Self-Administration in Rats

This protocol is a composite based on methodologies described in preclinical studies of alcohol self-administration.[6][7]

Objective: To assess the reinforcing properties of ethanol and the effect of pharmacological agents on ethanol consumption and motivation.

Materials:

-

Standard operant conditioning chambers equipped with two retractable levers, a liquid delivery system, and a house light.

-

Alcohol-preferring rats (e.g., Indiana Preferring or Wistar).

-

Ethanol solution (typically 10-20% v/v).

-

Vehicle for control injections.

-

LY2940094.

Procedure:

-

Acquisition of Lever Pressing:

-

Rats are first trained to press a lever for a palatable solution, such as 10% sucrose (B13894). This is often done using a Fixed Ratio 1 (FR1) schedule, where each lever press results in the delivery of the reinforcer.[6]

-

To transition to alcohol, ethanol is gradually introduced into the sucrose solution, and the sucrose concentration is faded out over several sessions.[6]

-

-

Stabilization of Ethanol Self-Administration:

-

Once rats are consistently self-administering an unsweetened ethanol solution, they are maintained on a stable schedule of reinforcement (e.g., FR1 or FR3) for a set number of sessions until their intake stabilizes.[7]

-

-

Pharmacological Testing:

-

Prior to a self-administration session, rats are administered either vehicle or a specific dose of LY2940094 via oral gavage.

-

The number of lever presses on the active (ethanol-delivering) and inactive levers, as well as the volume of ethanol consumed, are recorded.

-

-

Progressive Ratio Schedule:

-

To assess motivation, a progressive ratio schedule is employed where the number of lever presses required to obtain each subsequent reward increases.

-

The "breakpoint" is the highest number of presses an animal completes for a single reward and is used as a measure of motivation.

-

Preclinical: In Vivo Microdialysis for Dopamine Measurement

This protocol is a generalized procedure based on standard in vivo microdialysis techniques.[8][9]

Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats in response to ethanol and pharmacological intervention.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

-

Freely moving animal system.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

-

Baseline Sample Collection:

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Rats are administered LY2940094 or vehicle, followed by an ethanol challenge (e.g., intraperitoneal injection).

-

Dialysate samples continue to be collected throughout the post-injection period.

-

-

Dopamine Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

-

Changes in dopamine levels are expressed as a percentage of the baseline.

-

Clinical: Proof-of-Concept Study Design

This protocol is based on the methodology described by Post et al. (2016).[3]

Objective: To evaluate the efficacy and safety of LY2940094 in reducing alcohol consumption in patients with alcohol dependence.

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter study.

Participant Population:

-

Eighty-eight patients aged 21 to 66 years diagnosed with alcohol dependence.

-

Patients reported 3 to 6 heavy drinking days per week.

Treatment:

-

Patients were randomized (1:1) to receive either 40 mg of LY2940094 or a placebo once daily for 8 weeks.

Primary Efficacy Measure:

-

The change from baseline in the number of drinks per day (NDD) during the second month of the 8-week treatment period.

Secondary Efficacy Measures:

-

Change from baseline in the percentage of heavy drinking days per month.

-

Change from baseline in the percentage of abstinent days per month.

-

Change in plasma gamma-glutamyl transferase (GGT) levels.

Data Collection:

-

Drinking data was collected using the Timeline Followback (TLFB) interview.

-

Safety and tolerability were assessed through monitoring of adverse events, laboratory tests, and vital signs.

Experimental Workflow for Clinical Trial

Caption: Workflow of the LY2940094 proof-of-concept clinical trial.

Conclusion and Future Directions

LY2940094 represents a novel approach to the treatment of alcohol dependence by targeting the N/OFQ-NOP receptor system. Preclinical studies provide strong evidence for its ability to reduce alcohol consumption and motivation, likely by attenuating the reinforcing effects of alcohol via modulation of the mesolimbic dopamine system. The initial clinical data, while not meeting the primary endpoint, are encouraging, showing a reduction in heavy drinking days and an increase in abstinence.[3] These findings, coupled with a favorable safety profile, support the further clinical development of LY2940094 and other NOP receptor antagonists for the treatment of AUD.[3] Future research should aim to further elucidate the complex interplay between the NOP and KOR systems in alcohol dependence and to identify patient populations that may derive the most benefit from this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist LY2940094 as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol-induced plasticity in the dynorphin/kappa-opioid receptor system [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Evans Rats Acquire Operant Self-Administration of 20% Ethanol Without Sucrose Fading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The NOP Receptor Antagonist LY2940094: A Technical Guide to its Effects on Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in the regulation of various physiological processes, including appetite and feeding behavior. Preclinical studies have demonstrated the potential of LY2940094 as a therapeutic agent for disorders characterized by excessive food intake, such as binge eating disorder and obesity. This technical guide provides an in-depth overview of the effects of LY2940094 on feeding behavior, detailing its mechanism of action, summarizing key quantitative data from rodent studies, and outlining the experimental protocols used in this research. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of the current knowledge in this area.

Introduction

The intricate regulation of food intake involves a complex interplay of central and peripheral signals. The N/OFQ-NOP receptor system has emerged as a significant modulator of these processes. The endogenous ligand, N/OFQ, has been shown to stimulate food intake, suggesting that antagonism of its receptor could have anorexigenic effects.[1][2] LY2940094 has been identified as a potent and selective NOP receptor antagonist with oral bioavailability and central nervous system activity.[1] This document synthesizes the findings from key preclinical studies to provide a detailed technical resource on the effects of LY2940094 on feeding behavior.

Mechanism of Action: NOP Receptor Antagonism

LY2940094 exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of the endogenous ligand N/OFQ. The NOP receptor is a Gi/o-coupled receptor, and its activation by N/OFQ typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By preventing N/OFQ from binding, LY2940094 inhibits these downstream signaling events. The precise downstream neural circuits modulated by this antagonism to reduce food intake are still under investigation but are thought to involve the modulation of key appetite-regulating pathways in the brain.

Quantitative Data on Feeding Behavior

The effects of LY2940094 on food intake and body weight have been quantified in several rodent models. The following tables summarize the key findings from these studies.

Table 1: Effect of LY2940094 on Fasting-Induced Feeding in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Food Intake (g) at 2 hours (Mean ± SEM) | % Inhibition vs. Vehicle |

| Vehicle | - | 1.2 ± 0.1 | - |

| LY2940094 | 3 | 0.8 ± 0.1 | 33% |

| LY2940094 | 10 | 0.6 ± 0.1 | 50% |

| LY2940094 | 30 | 0.5 ± 0.1 | 58% |

| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1][2] |

Table 2: Effect of LY2940094 on Palatable High-Fat Diet Intake in Lean Rats

| Treatment Group | Dose (mg/kg, p.o.) | 4-hour High-Fat Diet Intake (kcal) (Mean ± SEM) | % Reduction vs. Vehicle |

| Vehicle | - | 45.3 ± 3.5 | - |

| LY2940094 | 10 | 28.1 ± 4.1 | 38% |

| LY2940094 | 30 | 20.5 ± 3.2** | 55% |

| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1][2] |

Table 3: Effect of LY2940094 on Body Weight in Diet-Induced Obese (DIO) Mice

| Treatment Group | Dose (mg/kg, p.o., daily) | Change in Body Weight (g) over 14 days (Mean ± SEM) |

| Vehicle | - | +2.5 ± 0.5 |

| LY2940094 | 20 | -1.8 ± 0.6 |

| p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the investigation of LY2940094's effects on feeding behavior.

Animals

-

Species: Male C57BL/6 mice or Sprague-Dawley rats were commonly used.

-

Housing: Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: A minimum of a one-week acclimation period to the housing facility and handling was provided before the commencement of experiments.

Fasting-Induced Feeding Model

This model assesses the effect of a compound on the hyperphagic response following a period of food deprivation.

Protocol:

-

Mice are fasted overnight for 16-18 hours with free access to water.

-

At the beginning of the light cycle, mice are orally administered LY2940094 or vehicle.

-

Thirty minutes post-administration, pre-weighed food is introduced into the cages.

-

Food intake is measured at 1, 2, and 4 hours after food presentation by weighing the remaining food.

Palatable High-Fat Diet Overconsumption Model

This model evaluates the effect of a compound on the intake of a highly palatable, energy-dense diet.

Protocol:

-

Lean rats are habituated to the presentation of a palatable high-fat diet (e.g., 45% kcal from fat) for a short period (e.g., 2 hours) daily for several days.

-

On the test day, rats are administered LY2940094 or vehicle orally.

-

Thirty minutes later, a pre-weighed amount of the high-fat diet is provided.

-

Food intake is measured at various time points (e.g., 1, 2, and 4 hours).

Diet-Induced Obesity (DIO) Model

This model is used to assess the chronic effects of a compound on body weight and food intake in an obese state.

Protocol:

-

Mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity. A control group is maintained on a standard chow diet.

-

Once a significant increase in body weight is achieved, the obese mice are randomized into treatment groups.

-

Mice receive daily oral administration of LY2940094 or vehicle for a specified duration (e.g., 14 or 28 days).

-

Body weight and food intake are recorded daily throughout the treatment period.

Conclusion

LY2940094, a selective NOP receptor antagonist, has demonstrated consistent efficacy in reducing excessive food intake and promoting weight loss in a variety of preclinical rodent models. The data summarized in this guide highlight its potential as a therapeutic agent for eating disorders and obesity. The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms and therapeutic applications of NOP receptor antagonism in the regulation of feeding behavior. Future research should continue to explore the downstream neural pathways affected by LY2940094 and its long-term metabolic effects.

References

LY2940094: A Nociceptin Receptor Antagonist as a Potential Therapeutic Avenue for Binge Eating Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Binge eating disorder (BED) is a prevalent and debilitating condition with limited approved pharmacological interventions. Emerging preclinical evidence has identified the nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) as a promising therapeutic target. This technical guide provides a comprehensive overview of LY2940094, a potent and selective NOP receptor antagonist, as a potential treatment for BED. We delve into its mechanism of action, summarize the key preclinical findings in relevant animal models of excessive eating, and provide detailed experimental protocols where available. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and visualizes the underlying signaling pathways and experimental workflows through detailed diagrams. While clinical trials of LY2940094 have been conducted for major depressive disorder and alcohol dependence, its direct evaluation in a BED patient population remains a critical next step. The preclinical data presented herein strongly support the continued investigation of LY2940094 and other NOP receptor antagonists for the management of binge eating and related compulsive overeating disorders.

Introduction

Binge eating disorder is characterized by recurrent episodes of consuming large quantities of food in a discrete period, accompanied by a sense of loss of control.[1] The neurobiology of BED is complex, involving dysregulation of reward pathways, impulse control, and homeostatic feeding mechanisms. The N/OFQ system, the most recently identified branch of the opioid system, has been implicated in the modulation of appetitive behaviors.[2][3] The endogenous ligand, N/OFQ, acting on the NOP receptor, has been shown to stimulate feeding.[2][3] Consequently, antagonism of the NOP receptor presents a rational therapeutic strategy to curb excessive food intake.

LY2940094 (also known as BTRX-246040) is a potent, selective, and orally bioavailable NOP receptor antagonist that has demonstrated efficacy in various preclinical models of excessive consumption.[2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing preclinical data on LY2940094's potential in treating BED.

Mechanism of Action: The NOP Receptor Signaling Pathway

LY2940094 exerts its pharmacological effects by competitively blocking the NOP receptor, thereby preventing the actions of its endogenous ligand, N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

Downstream Signaling Cascade

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release. The key signaling events are depicted in the diagram below.

By blocking N/OFQ from binding to the NOP receptor, LY2940094 prevents the Gαi/o-mediated inhibition of adenylyl cyclase, the Gβγ-mediated inhibition of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. This ultimately leads to an increase in neuronal excitability in key brain circuits that regulate feeding behavior.

Preclinical Efficacy in Rodent Models of Excessive Eating

The primary evidence for the potential of LY2940094 in treating BED comes from a key study by Statnick and colleagues (2016).[2][3] This research utilized several well-validated rodent models to assess the compound's effect on excessive food consumption.

Experimental Models and Methodologies

Disclaimer: The following experimental protocols are summarized based on the publicly available information from the cited publication. Access to the full-text article would be required for a more granular and complete description of the methodologies.

3.1.1. Fasting-Induced Feeding in Mice

-

Objective: To assess the effect of LY2940094 on homeostatic feeding drive.

-

Animals: Male C57BL/6J mice and NOP receptor knockout mice.

-

Protocol: Mice were fasted for a period of 15 hours. Following the fast, they were orally administered either vehicle or LY2940094 at doses of 3 or 30 mg/kg. Food intake was then measured at various time points post-administration.

-

Rationale: This model assesses the drug's ability to suppress a strong, natural drive to eat.

3.1.2. Palatable High-Energy Diet Consumption in Lean Rats

-

Objective: To evaluate the effect of LY2940094 on the overconsumption of highly palatable food, a core feature of binge eating.

-

Animals: Lean male Sprague-Dawley rats.

-

Protocol: Rats were given their standard chow and a highly palatable, high-energy diet. LY2940094 was administered to assess its impact on the consumption of the palatable diet.

-

Rationale: This model mimics the consumption of "binge foods" and assesses the drug's ability to selectively reduce hedonic overeating without affecting normal food intake.

3.1.3. Feeding and Body Weight Regain in Diet-Induced Obese (DIO) Rats

-

Objective: To determine the effect of LY2940094 on compensatory eating and weight regain following caloric restriction in an obese state.

-

Animals: Male Sprague-Dawley rats made obese through a high-fat diet.

-

Protocol: DIO rats underwent a 30% daily caloric restriction. LY2940094 was administered to evaluate its effect on subsequent feeding behavior and the rate of body weight regain.

-

Rationale: This model is relevant to the cycles of dieting and overeating often observed in individuals with eating disorders.

3.1.4. High-Energy Diet Consumption in Diet-Induced Obese (DIO) Mice

-

Objective: To assess the effect of LY2940094 on the intake of a high-energy diet in a chronically obese state.

-

Animals: Male C57BL/6J mice with diet-induced obesity.

-

Protocol: DIO mice had free access to a high-energy diet. LY2940094 was administered, and the 24-hour food intake was measured.

-

Rationale: This model evaluates the drug's efficacy in a state of established obesity, which is a common comorbidity with BED.

Summary of Preclinical Findings

The administration of LY2940094 demonstrated significant and robust effects across all tested models of excessive eating.

Table 1: Quantitative Effects of LY2940094 on Feeding Behavior in Rodents

| Experimental Model | Species | Dose of LY2940094 | Key Findings | Citation |

| Fasting-Induced Feeding | Mouse | 3 and 30 mg/kg (oral) | Inhibited fasting-induced feeding. Effect was absent in NOP receptor knockout mice. | [2] |

| Palatable High-Energy Diet Consumption | Lean Rat | Not specified in abstract | Inhibited overconsumption of the palatable diet, reducing caloric intake to control chow levels. | [2] |

| Feeding and Body Weight Regain | DIO Rat | Not specified in abstract | Inhibited feeding and body weight regain induced by caloric restriction. | [2] |

| High-Energy Diet Consumption | DIO Mouse | Not specified in abstract | Decreased 24-hour intake of the high-energy diet. | [2] |

Table 2: Qualitative Summary of LY2940094's Preclinical Profile for Binge Eating

| Feature | Observation | Implication for BED Treatment | Citation |

| Mechanism | Potent and selective NOP receptor antagonist | Targets a key neurobiological system involved in appetitive behavior | [2][3] |

| Efficacy in Preclinical Models | Reduces excessive consumption of palatable food and inhibits hyperphagia driven by fasting and caloric restriction | Suggests potential to reduce binge eating episodes and prevent compensatory overeating | [2] |

| Target Engagement | Effects are NOP receptor-dependent (absent in knockout mice) | Confirms on-target activity and reduces the likelihood of off-target effects | [2] |

| Safety Profile | No aversive effects reported in the preclinical feeding studies | Suggests a potentially favorable tolerability profile | [2][3] |

Clinical Development and Future Directions

To date, clinical trials of LY2940094 have focused on major depressive disorder and alcohol dependence. While these studies provide valuable safety and tolerability data in humans, there is a clear need for clinical investigation of LY2940094 specifically in a population with diagnosed BED.

The preclinical evidence strongly suggests that NOP receptor antagonism is a viable and promising strategy for the treatment of BED. Future research should focus on:

-

Clinical Trials: Designing and conducting robust, placebo-controlled clinical trials to evaluate the efficacy and safety of LY2940094 in adults with moderate to severe BED. Key endpoints should include the frequency of binge eating episodes, changes in body weight, and measures of eating disorder psychopathology.

-

Biomarker Development: Identifying potential biomarkers that could predict treatment response to NOP receptor antagonists.

-

Further Preclinical Studies: Investigating the effects of LY2940094 in more complex models of BED that incorporate psychological stressors, which are known triggers for binge eating.

Conclusion

LY2940094, a potent and selective NOP receptor antagonist, has demonstrated compelling efficacy in a range of preclinical models that recapitulate key features of binge eating disorder. Its ability to reduce the overconsumption of palatable food and inhibit excessive eating driven by homeostatic and psychological factors, combined with its on-target mechanism of action, positions it as a strong candidate for further development as a novel pharmacotherapy for BED. While direct clinical evidence in this population is currently lacking, the robust preclinical data warrant the initiation of well-designed clinical trials to translate these promising findings into a much-needed therapeutic option for individuals suffering from this challenging disorder.

References

The Role of LY2940094 in Promoting Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094, a compound initially developed as a Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, has emerged as a promising agent for promoting oligodendrocyte differentiation and remyelination. Contrary to its initial pharmacological classification, recent studies have demonstrated that its pro-myelinating effects are independent of NOP receptor antagonism. This technical guide provides an in-depth overview of the current understanding of LY2940094's mechanism of action, supported by quantitative data and detailed experimental protocols. The focus is on its role in modulating key transcription factors that govern the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, offering a potential therapeutic avenue for demyelinating diseases.

Introduction

Myelin, a lipid-rich sheath that insulates axons in the central nervous system (CNS), is crucial for rapid nerve impulse conduction and axonal integrity. It is produced by highly specialized glial cells called oligodendrocytes. In demyelinating diseases such as multiple sclerosis, the destruction of myelin and oligodendrocytes leads to severe neurological deficits. Enhancing the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes is a key strategy for promoting remyelination and functional recovery.

LY2940094 has been identified as a potent stimulator of OPC differentiation and myelination in both laboratory and animal models.[1][2] While initially investigated for its high affinity and antagonist potency at the NOP receptor, its effects on oligodendrocyte lineage progression are now understood to occur through a distinct, NOPR-independent pathway.[1][2] This discovery has opened new avenues for investigating its mechanism and potential clinical applications in remyelination.

Mechanism of Action: A NOPR-Independent Pathway

Extensive research has revealed that the pro-differentiating effect of LY2940094 on oligodendrocytes is not mediated by its interaction with the NOP receptor. Studies have shown that other NOPR ligands do not replicate the effects of LY2940094, and knockdown of the NOPR gene does not hinder its ability to promote oligodendrocyte differentiation.[1][2]

Instead, the primary mechanism of action of LY2940094 involves the modulation of key transcription factors that act as master regulators of oligodendrocyte development. Specifically, LY2940094 has been shown to:

-

Downregulate Inhibitor of Differentiation 4 (ID4): ID4 is a negative regulator of OPC differentiation. By decreasing the expression of ID4, LY2940094 releases a brake on the maturation process, allowing OPCs to progress towards a myelinating phenotype.[1]

-

Upregulate Myelin Regulatory Factor (Myrf): Myrf is a critical transcription factor for the initiation and maintenance of myelination.[1] LY2940094 treatment leads to an increase in Myrf expression, thereby driving the expression of myelin-specific genes.[1]

Importantly, studies have confirmed that LY2940094 does not alter the phosphorylation status of key signaling molecules in the PI3K/Akt and ERK1/2 pathways, further distinguishing its mechanism from other compounds that influence oligodendrocyte differentiation.[1]

Signaling Pathway

Quantitative Data

The efficacy of LY2940094 in promoting oligodendrocyte differentiation has been quantified in various experimental settings. The following tables summarize key findings from in vitro studies.

Table 1: Dose-Dependent Effect of LY2940094 on Oligodendrocyte Differentiation

| LY2940094 Concentration | Percentage of MBP+ Mature Oligodendrocytes (%) |

| Control (Vehicle) | Baseline |

| 100 nM | Increased |

| 300 nM | Further Increased |

| 1 µM | Significant Increase |

Data adapted from studies on primary oligodendrocyte precursor cells. MBP (Myelin Basic Protein) is a marker for mature oligodendrocytes.

Table 2: Effect of LY2940094 on Transcription Factor Expression

| Treatment | Relative mRNA Expression of ID4 | Relative mRNA Expression of Myrf |

| Control (Vehicle) | 1.0 | 1.0 |

| LY2940094 | Decreased | Increased |

Data derived from quantitative real-time PCR analysis of treated oligodendrocyte precursor cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

In Vitro Oligodendrocyte Differentiation Assay

This protocol is designed to assess the direct effect of LY2940094 on the differentiation of OPCs in a controlled environment.

Methodology:

-

OPC Isolation: Primary OPCs are isolated from the cortices of early postnatal (P1-P2) rodent pups.

-

Cell Culture: OPCs are cultured on poly-D-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and bFGF to expand the cell population.

-

Differentiation Induction: To initiate differentiation, the proliferation medium is replaced with a differentiation medium, which typically involves the withdrawal of mitogens and the addition of triiodothyronine (T3).

-

Treatment: Cells are treated with varying concentrations of LY2940094 or a vehicle control.

-

Incubation: The cells are incubated for a period of 4 to 5 days to allow for differentiation to occur.

-

Immunocytochemistry: Following incubation, cells are fixed and stained with antibodies against oligodendrocyte markers, such as O4 (for immature oligodendrocytes) and Myelin Basic Protein (MBP) (for mature, myelinating oligodendrocytes).

-

Quantification: The percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) is determined by counting stained cells using fluorescence microscopy and image analysis software.

In Vivo Cuprizone-Induced Demyelination Model

This animal model is used to evaluate the potential of LY2940094 to promote remyelination in a setting of chemically induced demyelination.

Methodology:

-

Demyelination Induction: Adult mice (e.g., C57BL/6) are fed a diet containing 0.2% (w/w) cuprizone for 5 weeks. Cuprizone is a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[1]

-

Remyelination Phase: After the demyelination period, the cuprizone diet is replaced with a normal chow diet to allow for spontaneous remyelination to begin.

-

Treatment: During the remyelination phase, mice are treated with LY2940094 (e.g., 30 mg/kg via oral gavage) or a vehicle control on a daily basis.[1]

-

Tissue Collection: At specific time points (e.g., 1, 2, and 3 weeks post-cuprizone withdrawal), mice are euthanized, and brain tissue is collected.[1]

-

Histological Analysis: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. Immunohistochemistry for myelin proteins (e.g., MBP) and oligodendrocyte markers can also be performed to quantify the extent of remyelination and the number of mature oligodendrocytes.

Conclusion and Future Directions

LY2940094 represents a promising pharmacological agent for promoting oligodendrocyte differentiation and remyelination through a novel, NOPR-independent mechanism involving the regulation of the key transcription factors ID4 and Myrf. The preclinical data strongly support its potential as a therapeutic candidate for demyelinating diseases.

Future research should focus on:

-

Identifying the direct molecular target of LY2940094: Uncovering the protein(s) that LY2940094 directly binds to will be crucial for a complete understanding of its mechanism of action.

-

Elucidating the upstream signaling pathways: Investigating how LY2940094 binding to its target leads to the observed changes in ID4 and Myrf expression will provide a more comprehensive picture of its signaling cascade.

-

Clinical Translation: Given its favorable safety profile in previous clinical trials for other indications, exploring the efficacy of LY2940094 in clinical trials for demyelinating diseases is a logical next step.[1][2]

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of LY2940094 for promoting CNS repair. The detailed protocols and quantitative data presented herein should facilitate further investigation into this promising compound.

References

- 1. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of LY2940094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094, a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, has been primarily investigated for its therapeutic potential in neuropsychiatric disorders such as depression and anxiety, as well as in alcohol dependence and binge eating. Emerging evidence, however, points towards a significant neuroprotective capacity of this molecule, extending its applicability to neurological conditions characterized by demyelination and neuronal damage. This technical guide provides a comprehensive overview of the neuroprotective properties of LY2940094, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. A notable finding is that the pro-myelinating effects of LY2940094 appear to be independent of its NOP receptor antagonism, suggesting a novel mechanism of action with significant therapeutic implications. Furthermore, the broader class of NOP receptor antagonists is being explored for neuroprotective effects in models of Parkinson's disease, suggesting another avenue for the therapeutic application of LY2940094.

Introduction

LY2940094 is a small molecule antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes in the central nervous system.[1][2] While its development has largely focused on its ability to modulate mood and reward pathways, recent studies have uncovered a compelling role for LY2940094 in promoting the differentiation of oligodendrocyte progenitor cells (OPCs) and subsequent remyelination.[3][4] This discovery has opened up new avenues for its potential use in treating demyelinating diseases like multiple sclerosis.

Interestingly, this pro-myelinating effect is not mediated by its interaction with the NOP receptor, indicating an off-target or novel mechanism of action.[3][4] This guide will delve into the signaling pathways implicated in this NOP-independent neuroprotective effect.

Furthermore, this document will explore the potential neuroprotective role of NOP receptor antagonism in the context of Parkinson's disease. While direct studies with LY2940094 in this area are limited, research on other NOP receptor antagonists provides a strong rationale for its investigation as a disease-modifying therapy.[5]

Data Presentation: Quantitative Summary of Preclinical Findings

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective and related effects of LY2940094 and other relevant NOP receptor antagonists.

Table 1: In Vitro Efficacy of LY2940094 in Oligodendrocyte Differentiation

| Cell Type | Assay | Treatment | Concentration | Outcome | Reference |

| Mouse Oligodendrocyte Precursor Cells | Immunocytochemistry for MBP | LY2940094 | 2.5 µM | Significant increase in the percentage of MBP-positive mature oligodendrocytes. | [4] |

| Mouse Oligodendrocyte Precursor Cells | Western Blot for Myelin Basic Protein (MBP) | LY2940094 | 2.5 µM | Increased expression of MBP. | [4] |

Table 2: In Vivo Efficacy of LY2940094 in a Demyelination Model

| Animal Model | Treatment Protocol | Outcome Measures | Result | Reference |

| Cuprizone-induced demyelination in mice | Oral administration of LY2940094 (30 mg/kg) for 1-3 weeks after cuprizone (B1210641) withdrawal. | Luxol Fast Blue staining of the corpus callosum. | Enhanced remyelination compared to vehicle-treated controls. | [2] |

Table 3: Efficacy of NOP Receptor Antagonists in Animal Models of Parkinson's Disease

| Animal Model | Compound | Treatment Protocol | Outcome Measures | Result | Reference |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | J-113397 | Intraperitoneal injection (0.1–3 mg/kg) | Reduction in akinesia/bradykinesia. | Dose-dependent improvement in motor performance. | [5] |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | J-113397 | Co-administration with L-DOPA (1 mg/kg) | Additive improvement in motor deficits. | Potentiation of L-DOPA's therapeutic effect. | [5] |

| MPTP-lesioned marmosets | J-113397 | Co-administration with a sub-therapeutic dose of L-DOPA (12.5 mg/kg) | Anti-parkinsonian action. | Produced an anti-parkinsonian effect equivalent to a therapeutic dose of L-DOPA. | [6] |

Signaling Pathways

NOP-Independent Pro-myelinating Pathway of LY2940094

LY2940094 promotes oligodendrocyte differentiation and myelination through a mechanism that does not involve the NOP receptor.[3][4] Studies have shown that other NOP receptor antagonists do not replicate this effect, and NOP receptor knockdown does not impede it.[4] The proposed pathway involves the modulation of key transcription factors essential for oligodendrocyte development.

References

- 1. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative MRI and ultrastructural examination of the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Managing Parkinson's disease: moving ON with NOP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nociceptin/orphanin FQ (NOP) receptor antagonist J-113397 enhances the effects of levodopa in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The NOP Receptor Antagonist LY2940094: Attenuating Dopamine Release in the Nucleus Accumbens

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of LY2940094, a potent and selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, on dopamine (B1211576) release in the nucleus accumbens. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action and experimental validation of this compound's effects on the mesolimbic dopamine system.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a critical pathway in regulating reward, motivation, and reinforcement. Dysregulation of this system is implicated in various neuropsychiatric disorders, including addiction and depression. The N/OFQ system, through the NOP receptor, has emerged as a significant modulator of the dopamine system. LY2940094 is a novel, orally bioavailable NOP receptor antagonist that has shown promise in preclinical models by attenuating behaviors associated with substance use disorders.[1][2] A key mechanism underlying these behavioral effects is its ability to modulate dopamine release in the nucleus accumbens. This guide will detail the quantitative effects of LY2940094 on dopamine release, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.

Quantitative Data Summary

The primary quantitative data on the effect of LY2940094 on dopamine release in the nucleus accumbens comes from in-vivo microdialysis studies in rat models of ethanol (B145695) self-administration. The data demonstrates that while LY2940094 alone does not alter basal dopamine levels, it effectively blocks the surge in dopamine release induced by ethanol.[3][4]

The following table summarizes the key findings from a pivotal study by Rorick-Kehn et al. (2016), which investigated the effect of LY2940094 on ethanol-stimulated dopamine release. The values represent the mean extracellular dopamine levels as a percentage of the pre-treatment baseline.

| Treatment Group | Mean Extracellular Dopamine (% of Baseline ± SEM) over 120 min post-ethanol |

| Vehicle + Vehicle | 100 ± 10 |

| Vehicle + Ethanol (1.1 g/kg, IP) | ~150 ± 15 |

| LY2940094 (30 mg/kg, PO) + Vehicle | ~100 ± 10 |

| LY2940094 (30 mg/kg, PO) + Ethanol (1.1 g/kg, IP) | ~100 ± 12 |

Note: The values are approximate based on graphical data presented in the publication. SEM stands for Standard Error of the Mean.[3][4]

Experimental Protocols

The following section details a representative experimental protocol for an in-vivo microdialysis study to assess the impact of LY2940094 on dopamine release in the nucleus accumbens, based on established methodologies.

Subjects

-

Species: Adult male rats (e.g., Wistar or Sprague-Dawley).

-

Housing: Housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, unless otherwise specified for the behavioral paradigm.

Surgical Procedure: Guide-Cannula Implantation

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A unilateral guide cannula (e.g., 20-gauge) is implanted, targeting the nucleus accumbens.

-

Post-operative Care: Following surgery, animals are administered analgesics and allowed to recover for a minimum of one week.

In-Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Sampling: After a stabilization period of at least 60-120 minutes, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration:

-

LY2940094 (e.g., 30 mg/kg) or vehicle is administered orally (PO).

-

Following a pre-treatment period (e.g., 60 minutes), ethanol (e.g., 1.1 g/kg) or vehicle is administered intraperitoneally (IP).

-

-

Sample Collection: Dialysate samples continue to be collected at the same regular intervals for a defined period post-drug administration (e.g., 120-180 minutes).

Neurochemical Analysis

-

Dopamine Quantification: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Dopamine concentrations are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare dopamine levels between the different treatment groups.

Signaling Pathways and Mechanisms

The inhibitory effect of LY2940094 on stimulated dopamine release is not a direct action on dopamine neurons but is mediated through the modulation of GABAergic neurotransmission in the VTA.

Proposed Signaling Pathway of NOP Receptor Antagonism

The endogenous ligand for the NOP receptor, N/OFQ, tonically inhibits GABAergic interneurons in the VTA. By blocking the NOP receptor, LY2940094 disinhibits these GABA neurons, leading to an increased release of GABA. This released GABA then acts on GABA-B receptors located on the terminals of dopaminergic neurons, resulting in an inhibition of dopamine release in the nucleus accumbens.[3]

Caption: Proposed signaling pathway for LY2940094's effect on dopamine release.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for investigating the effects of LY2940094 and the logical relationship of its mechanism of action.

In-Vivo Microdialysis Experimental Workflow

This diagram outlines the sequential steps involved in a typical in-vivo microdialysis experiment to measure the effect of LY2940094 on dopamine release.

Caption: Workflow of an in-vivo microdialysis experiment.

Logical Framework of LY2940094's Action

This diagram illustrates the logical cascade of events from NOP receptor antagonism by LY2940094 to the ultimate reduction in stimulated dopamine release.

Caption: Logical framework of LY2940094's mechanism of action.

Conclusion

LY2940094 demonstrates a clear and significant impact on the mesolimbic dopamine system by attenuating stimulated dopamine release in the nucleus accumbens. This effect is not due to a direct interaction with dopamine neurons but is mediated by the disinhibition of GABAergic interneurons in the VTA through NOP receptor antagonism. The quantitative data and the elucidated mechanism of action provide a strong rationale for the continued investigation of LY2940094 and other NOP receptor antagonists as potential therapeutic agents for disorders characterized by a hyperdopaminergic state, such as substance use disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the neuropharmacological profile of this and similar compounds.

References

- 1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of LY2940094: A Novel NOP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of LY2940094, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. LY2940094 has demonstrated potential therapeutic utility in a range of preclinical models, including those for addiction, eating disorders, and depression.

Introduction

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system.[1] Activation of the NOP receptor is involved in various physiological and pathological processes, including pain perception, mood regulation, reward, and feeding behavior.[2][3] LY2940094 has emerged as a critical tool for elucidating the in vivo functions of the NOP receptor system and as a promising therapeutic candidate. It is an orally bioavailable, non-peptidergic molecule that readily crosses the blood-brain barrier.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of LY2940094.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Species | Value | Cell Line | Reference |

| Ki | Human | 0.105 nM | CHO | [2] |

| Kb | Human | 0.166 nM | CHO | [2] |

| Selectivity | - | >4000-fold vs. µ, κ, δ opioid receptors | - | [4][5] |

Table 2: In Vivo Receptor Occupancy

| Species | Dose (p.o.) | Receptor Occupancy | Brain Region | Reference |

| Rat | 10 mg/kg | 62% | Brain | [2] |

| Human | 4-40 mg | 73-97% (peak) | Prefrontal cortex, occipital cortex, putamen, thalamus | [6] |

| Human | 4-40 mg | 28-82% (24 hours) | Prefrontal cortex, occipital cortex, putamen, thalamus | [6] |

Signaling Pathways

Activation of the NOP receptor, a Gi/Go-coupled receptor, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1] LY2940094, as a competitive antagonist, blocks these downstream signaling events initiated by N/OFQ.

Experimental Protocols

Detailed methodologies for key experiments investigating the pharmacological profile of LY2940094 are outlined below.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of LY2940094 at the human NOP receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor.[2]

-

Binding Assay Protocol:

-

Membranes from CHO cells expressing the human NOP receptor are prepared.

-

Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying concentrations of LY2940094.

-

Non-specific binding is determined in the presence of an excess of unlabeled N/OFQ.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value (the concentration of LY2940094 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Functional Assay (GTPγS Binding Assay) Protocol:

-

NOP receptor-expressing CHO cell membranes are incubated with varying concentrations of LY2940094 in the presence of a submaximal concentration of N/OFQ.

-

The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured.

-

NOP receptor activation by N/OFQ stimulates [35S]GTPγS binding.

-

The ability of LY2940094 to inhibit N/OFQ-stimulated [35S]GTPγS binding is quantified.

-

The Kb value is calculated from the IC50 value of this inhibition.

-

To assess for agonist activity, LY2940094 is tested in the absence of N/OFQ at concentrations up to 10 μM.[2]

-

In Vivo Behavioral Assays: Ethanol (B145695) Self-Administration in Rats

-

Objective: To evaluate the effect of LY2940094 on ethanol consumption and motivation to consume ethanol in alcohol-preferring rats.[2][7]

-

Animal Model: Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[2][7]

-

Experimental Workflow:

-

Protocol Details:

-

Rats are trained to self-administer a 10-15% ethanol solution.

-

Once a stable baseline of ethanol intake is established, rats are treated with LY2940094 (e.g., 10, 30 mg/kg, p.o.) or vehicle.

-

Ethanol, food, and water consumption are measured at various time points post-administration.

-

Locomotor activity may also be assessed to rule out sedative effects.[2]

-

For motivation studies, a progressive ratio schedule of reinforcement is used, where the number of responses required to receive an ethanol reward increases progressively. The "breakpoint" (the last completed ratio) serves as a measure of motivation.[2]

-

In Vivo Neurochemical Analysis: Microdialysis

-

Objective: To determine the effect of LY2940094 on ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[2]

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Protocol:

-

Rats are surgically implanted with a guide cannula targeting the nucleus accumbens.

-

Following recovery, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid, and baseline dialysate samples are collected.

-

Rats are pre-treated with LY2940094 or vehicle.

-

An ethanol challenge (e.g., 1.1 g/kg, i.p.) is administered.

-

Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection.

-

Preclinical Efficacy

LY2940094 has demonstrated efficacy in a variety of preclinical models:

-